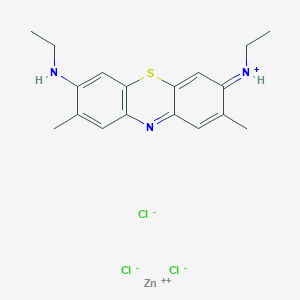
New Methylene Blue N zinc chloride double salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
New Methylene Blue N is a synthetic dye belonging to the thiazine class of dyes. It is commonly used as a staining agent in diagnostic cytopathology and histopathology, particularly for staining immature red blood cells. The compound is known for its ability to bind, neutralize, and crosslink with RNA, making it useful in various biological and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
New Methylene Blue N is synthesized through a series of chemical reactions involving the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of New Methylene Blue N involves large-scale chemical reactors where the reactants are mixed and subjected to the necessary reaction conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity and concentration .
Analyse Chemischer Reaktionen
Types of Reactions
New Methylene Blue N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its reduction to leuco methylene blue, which is a colorless form of the dye .
Common Reagents and Conditions
Oxidation: Sodium dichromate and sodium thiosulfate are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used to substitute functional groups on the dye molecule.
Major Products Formed
Leuco Methylene Blue: Formed through the reduction of New Methylene Blue N.
Oxidized Derivatives: Formed through oxidation reactions, often resulting in changes to the dye’s color properties.
Wissenschaftliche Forschungsanwendungen
New Methylene Blue N has a wide range of applications in scientific research:
Wirkmechanismus
New Methylene Blue N exerts its effects primarily through its ability to bind and crosslink with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making young erythrocytes microscopically visible as dark-blue clusters and filaments . Additionally, it acts as an alternative electron carrier in the mitochondrial respiratory chain, displaying anti-inflammatory and anti-apoptotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene Blue: An older dye with similar staining properties but different molecular structure.
Brilliant Cresyl Blue: Another thiazine dye used for similar staining purposes.
Uniqueness
New Methylene Blue N is unique in its ability to specifically bind to RNA and its application in counting reticulocytes. Its molecular structure allows for more effective crosslinking with RNA compared to other similar dyes .
Eigenschaften
Molekularformel |
C18H22Cl3N3SZn |
|---|---|
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
zinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;trichloride |
InChI |
InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
OPVUYBOFNBJFGV-UHFFFAOYSA-L |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


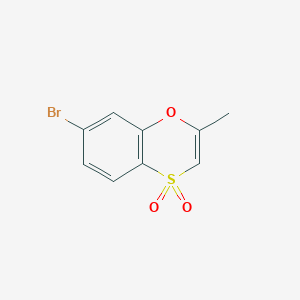
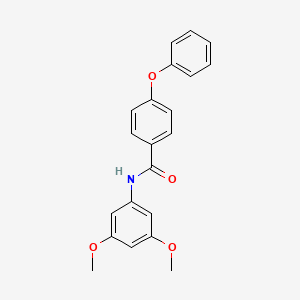
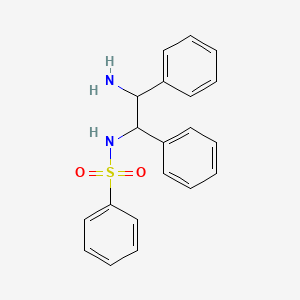
![4-[3-(3,5-Ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12507272.png)
![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)

![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)

![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)
![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)
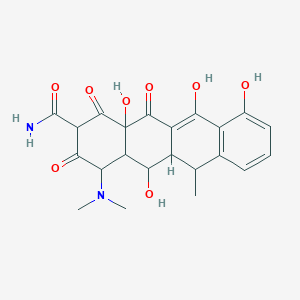
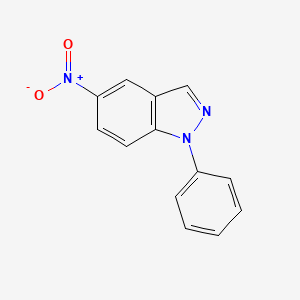
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
